molecular formula C18H19N3O5S B11558522 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11558522
M. Wt: 389.4 g/mol
InChI Key: PQTBYANIIIXBNW-VXLYETTFSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, methoxy groups, a nitro group, and a sulfanyl group, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-[(4-nitrobenzyl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The compound may be purified through recrystallization or chromatography techniques to ensure high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The nitro group and sulfanyl group play crucial roles in these interactions, contributing to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its chemical reactivity and interactions with other molecules. This compound’s unique structure allows for specific applications and reactions that may not be achievable with similar compounds.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H19N3O5S/c1-25-16-8-5-14(17(9-16)26-2)10-19-20-18(22)12-27-11-13-3-6-15(7-4-13)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)/b19-10+

InChI Key

PQTBYANIIIXBNW-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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